molecular formula C4H7Br2Cl B028221 1,2-Dibromo-4-chlorobutane CAS No. 108963-23-1

1,2-Dibromo-4-chlorobutane

Cat. No. B028221
M. Wt: 250.36 g/mol
InChI Key: DAZXKDNMZIGPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dibromo-4-chlorobutane is a chemical compound that is commonly used in scientific research. It is a halogenated alkane that is primarily used as an alkylating agent in organic synthesis. This compound is also used in the pharmaceutical industry to synthesize various drugs and as a reagent in biochemical research.

Mechanism Of Action

The mechanism of action of 1,2-Dibromo-4-chlorobutane involves the alkylation of DNA. This compound reacts with the nucleophilic sites on DNA, resulting in the formation of covalent bonds between the compound and the DNA molecule. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death.

Biochemical And Physiological Effects

1,2-Dibromo-4-chlorobutane has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been used to study the effects of DNA alkylation on gene expression and protein synthesis. In physiological studies, this compound has been used to study the effects of DNA damage on cell division and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dibromo-4-chlorobutane in lab experiments is its ability to selectively alkylate DNA. This allows researchers to study the effects of DNA alkylation on various cellular processes. However, one limitation of using this compound is its toxicity. 1,2-Dibromo-4-chlorobutane is a highly toxic compound that can cause severe health effects if not handled properly.

Future Directions

There are several future directions for research involving 1,2-Dibromo-4-chlorobutane. One area of research is the development of new drugs that use this compound as a starting material. Another area of research is the development of new methods for the selective alkylation of DNA. Additionally, researchers may explore the use of 1,2-Dibromo-4-chlorobutane in the treatment of various diseases, such as cancer and viral infections.
Conclusion
In conclusion, 1,2-Dibromo-4-chlorobutane is a useful compound for scientific research. Its ability to selectively alkylate DNA makes it a valuable tool for studying the effects of DNA damage on various cellular processes. However, due to its toxicity, caution must be taken when handling this compound. Further research is needed to fully understand the potential applications of 1,2-Dibromo-4-chlorobutane in the fields of organic synthesis, pharmaceuticals, and biomedical research.

Synthesis Methods

The synthesis of 1,2-Dibromo-4-chlorobutane can be achieved through the halogenation of butane. This process involves the addition of chlorine and bromine to the butane molecule, resulting in the formation of 1,2-Dibromo-4-chlorobutane.

Scientific Research Applications

1,2-Dibromo-4-chlorobutane has numerous applications in scientific research. It is commonly used as an alkylating agent in organic synthesis, where it is used to introduce alkyl groups into various compounds. This compound is also used in the pharmaceutical industry to synthesize various drugs, including anticancer agents and antiviral drugs.

properties

CAS RN

108963-23-1

Product Name

1,2-Dibromo-4-chlorobutane

Molecular Formula

C4H7Br2Cl

Molecular Weight

250.36 g/mol

IUPAC Name

1,2-dibromo-4-chlorobutane

InChI

InChI=1S/C4H7Br2Cl/c5-3-4(6)1-2-7/h4H,1-3H2

InChI Key

DAZXKDNMZIGPQQ-UHFFFAOYSA-N

SMILES

C(CCl)C(CBr)Br

Canonical SMILES

C(CCl)C(CBr)Br

synonyms

1,2-DIBROMO-4-CHLOROBUTANE

Origin of Product

United States

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